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For Researchers, Scientists, and Drug Development Professionals

Introduction
Extracellular nucleotides, such as adenosine triphosphate (ATP) and adenosine diphosphate

(ADP), are pivotal signaling molecules that mediate a wide array of physiological and

pathological processes through the activation of purinergic receptors. Among the diverse range

of synthetic nucleotide analogs, 2-Methylthio-ATP (2-MeSATP) has emerged as a critical

pharmacological tool for the investigation of P2Y receptors, a major class of G protein-coupled

receptors (GPCRs). This technical guide provides a comprehensive overview of 2-MeSATP, its

biochemical properties, receptor selectivity, and its application in key experimental protocols.

The information herein is intended to equip researchers, scientists, and drug development

professionals with the necessary knowledge to effectively utilize 2-MeSATP in the study of

purinergic signaling.

Core Principles of 2-Methylthio-ATP Action
2-MeSATP is a stable analog of ATP that acts as an agonist at several P2Y and P2X purinergic

receptor subtypes.[1] Its resistance to degradation by ectonucleotidases, which rapidly

hydrolyze ATP, makes it a more reliable and potent tool for in vitro and in vivo studies. The

methylthio group at the 2-position of the adenine ring significantly influences its interaction with

purinergic receptors, conferring a distinct selectivity profile compared to the endogenous ligand

ATP.
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Data Presentation: Receptor Selectivity Profile
The utility of 2-MeSATP as a research tool is defined by its affinity (Ki) and potency (EC50) at

various purinergic receptor subtypes. The following tables summarize quantitative data from

multiple studies to provide a comparative overview of the selectivity of 2-MeSATP and its

closely related analog, 2-Methylthio-ADP (2-MeSADP).

Receptor Subtype Ligand Species Ki (nM)

P2Y1 2-MeSATP Human 5700 ± 400[2]

P2Y12 2-MeSADP Human -

P2Y13 2-MeSADP Human -

P2X1 NF 110 Rat 82[3]

P2X3 NF 110 Rat 36[3]

Table 1: Binding Affinities (Ki) of 2-MeSATP and Related Compounds at Purinergic Receptors.

Note: Data for 2-MeSATP Ki values are limited; values for related compounds are provided for

context.
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Receptor Subtype Ligand Species EC50/pEC50

P2Y1 2-MeSATP Human 8 nM[4]

P2Y1 2-MeSADP Human pEC50 = 8.29[5]

P2Y2 2-MeSATP Human Inactive[4]

P2Y6 2-MeSADP Rat pEC50 = 5.75[5]

P2Y11 2-MeSATP Human -

P2Y12 2-MeSADP Human 5 nM[5]

P2Y13 2-MeSATP Human 450 nM[6]

P2Y13 2-MeSADP Human 19 nM[5]

P2X1 2-MeSATP Rat 54 nM[3]

P2X3 2-MeSATP Rat 350 nM[3]

Table 2: Potency (EC50/pEC50) of 2-MeSATP and 2-MeSADP at Purinergic Receptors.

Signaling Pathways
2-MeSATP elicits its cellular effects by activating distinct downstream signaling cascades upon

binding to specific P2Y receptors. The primary signaling pathways for the most sensitive P2Y

receptors are detailed below.

P2Y1 Receptor Signaling
The P2Y1 receptor is a Gq/11-coupled receptor.[7] Activation by 2-MeSATP leads to the

stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3

triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG

activates protein kinase C (PKC).[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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